Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate is a chemical compound with a complex structure that includes a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl acetate and acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the formation of the desired ester compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar structure but with a benzyl group instead of an acetyl group.
Methyl 1-acetyl-4-oxopiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
65872-29-9 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-10(15)11(3)7-12(8(2)13)6-5-9(11)14/h4-7H2,1-3H3 |
InChI Key |
UPYZHGQZZXPAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(CCC1=O)C(=O)C)C |
Origin of Product |
United States |
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